



Application Note: Synthesis of Anisotropic Gold Nanoparticles using Hexadecyltrimethylammonium Chloride (CTAC)

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Compound of Interest		
Compound Name:	Hexadecyltrimethylammonium chloride	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedicine due to their unique size- and shape-dependent optical properties, biocompatibility, and large surface area for functionalization[1]. Anisotropic AuNPs, such as nanorods and nanocubes, are of particular interest in drug development for applications including photothermal therapy, targeted drug delivery, and advanced bioimaging[1][2][3]. The synthesis of these specialized nanoparticles is often accomplished using a seed-mediated growth method where

Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant, plays a critical role as a shape-directing and stabilizing agent[4][5][6]. CTAC forms a bilayer on the nanoparticle surface, preferentially binding to specific crystal facets to control particle growth and morphology[7][8]. This document provides a detailed protocol for the synthesis of anisotropic AuNPs using CTAC, focusing on the widely adopted seed-mediated approach.

Mechanism of CTAC in Anisotropic Synthesis

The anisotropic growth of gold nanoparticles in the presence of CTAC is a complex process governed by the selective passivation of certain crystallographic faces. CTAC molecules, along with chloride ions, adsorb onto the gold surface[7]. This adsorption is not uniform across all



crystal faces. For instance, in the formation of nanorods, the surfactant bilayer binds more strongly to the {100} and {110} side facets than to the {111} end facets[7][9][10]. This preferential binding inhibits the deposition of gold atoms on the sides, forcing growth to occur primarily at the ends of the particle, leading to an elongated, rod-like shape. The concentration of CTAC, the presence of co-surfactants, and other additives like silver nitrate (AgNO₃) can further modulate this directional growth to fine-tune the final aspect ratio and dimensions of the nanoparticles[11][12].

Experimental Protocol: Seed-Mediated Synthesis of Gold Nanocubes

This protocol is adapted from established methods for synthesizing CTAC-capped gold nanocubes, which are valuable for applications requiring sharp edges that generate strong electromagnetic field enhancements[4].

Materials and Equipment

- Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
- Hexadecyltrimethylammonium chloride (CTAC)
- Sodium borohydride (NaBH₄), ice-cold solution
- Ascorbic acid (AA)
- Deionized (DI) water (18.2 MΩ·cm)
- · Glass vials and magnetic stir bars
- Spectrophotometer (UV-Vis)
- Transmission Electron Microscope (TEM)
- Centrifuge

Procedure



Part 1: Gold Seed Particle Synthesis

- Preparation of Seed Solution: Prepare a 10 mL aqueous solution containing 0.025 M HAuCl₄ and 0.1 M CTAC in a glass vial[4].
- Reduction: While vigorously stirring or vortexing the solution, rapidly inject 450 μL of freshly prepared, ice-cold 0.02 M NaBH₄[4].
- Incubation: A color change from yellow to brownish-yellow indicates the formation of gold seeds[4]. Continue stirring for 2 minutes, then age the solution at room temperature for at least 30 minutes before use[11].

Part 2: Gold Nanocube Growth

- Preparation of Growth Solution: In a separate vial, prepare a growth solution by mixing HAuCl₄ (final concentration ~0.25 mM), CTAC (final concentration ~0.1 M), and ascorbic acid (final concentration ~0.4 mM) in DI water. The ascorbic acid acts as a mild reducing agent[9].
- Seeding: Add a small volume (e.g., 10-50 μL) of the aged seed solution to the growth solution while gently stirring[12]. The exact volume can be optimized to control the final nanocube size.
- Growth: Allow the reaction to proceed undisturbed for several hours at a constant temperature (e.g., 25-30 °C)[12]. The solution will gradually change color as the nanocubes form. The final color is typically a bright pink or reddish hue for nanocubes[4].
- Purification: To remove excess CTAC and other reactants, purify the synthesized nanocubes by centrifugation[13][14]. Typically, this involves centrifuging the solution, removing the supernatant, and resuspending the nanoparticle pellet in a dilute CTAC solution (e.g., 20 mM) or DI water[13]. This process should be repeated at least twice.

Data Presentation

The properties of the synthesized gold nanoparticles are highly dependent on the reaction parameters. The following table summarizes typical data obtained from the characterization of CTAC-capped gold nanocubes.



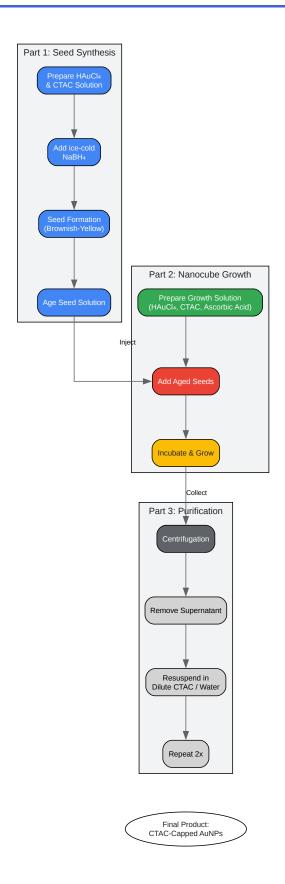
Parameter	Value	Characterization Method	Reference
Morphology	Cubic	TEM	[4]
Average Size (Edge Length)	49.4 ± 5 nm	TEM	[4]
Localized Surface Plasmon Resonance (LSPR) Peak	541.3 nm	UV-Vis Spectroscopy	[4]
Zeta Potential (CTAC-capped)	+20 mV to +37.8 mV	DLS / Zeta Potential Analyzer	[4][15]
Zeta Potential (after DNA functionalization)	-17 mV	DLS / Zeta Potential Analyzer	[4]

Table 1: Representative quantitative data for CTAC-synthesized gold nanocubes.

Visualizations Experimental Workflow

The seed-mediated synthesis process can be visualized as a multi-step workflow.





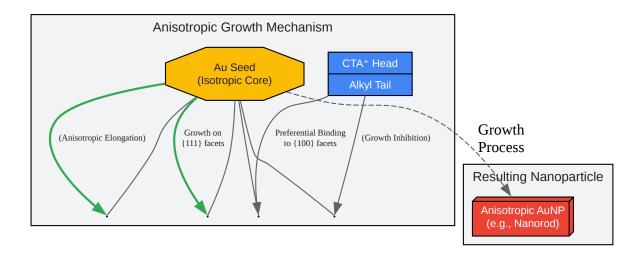
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Workflow for CTAC-mediated gold nanoparticle synthesis.



Mechanism of Anisotropic Growth

The role of CTAC as a shape-directing agent is visualized below, showing preferential binding to specific crystal facets.



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CTAC directs anisotropic growth of gold nanoparticles.

Applications in Drug Development

CTAC-capped AuNPs serve as versatile platforms in drug and gene delivery[3][16]. The positively charged surface, imparted by the CTA+ headgroups, facilitates electrostatic interaction with negatively charged biomolecules like DNA and siRNA, making them effective non-viral gene vectors[4][16]. However, the inherent cytotoxicity of CTAC is a significant concern[4]. Therefore, for in-vivo applications, a ligand exchange step is often necessary to replace the CTAC layer with more biocompatible coatings such as polyethylene glycol (PEG) or other functional biomolecules[4][13]. This surface modification not only reduces toxicity but also improves colloidal stability in biological media and allows for the attachment of targeting ligands for site-specific drug delivery[1][13]. The strong plasmon resonance of these nanoparticles, especially nanorods, is harnessed in photothermal therapy, where they convert near-infrared (NIR) light into heat to ablate cancer cells[3].



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